Physicochemical Differentiation: Molecular Weight and Lipophilicity
The target compound (C16H16N2O3) has a molecular weight of 284.31 g/mol . This is significantly higher than potential substitute fragments: N-(6-methylpyridin-2-yl)-2-phenylacetamide (C14H14N2O, 226.28 g/mol) and (6-methylpyridin-2-yl)methyl acetate (C9H11NO2, 165.19 g/mol) [1]. The molecular weight difference of 58.03 g/mol (25.6% increase) over the simpler phenylacetamide analog corresponds to the addition of an acetoxy group and a carbonyl, directly impacting properties like logP, hydrogen bonding potential, and metabolic liability.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 284.31 g/mol (C16H16N2O3) |
| Comparator Or Baseline | N-(6-methylpyridin-2-yl)-2-phenylacetamide: 226.28 g/mol |
| Quantified Difference | 58.03 g/mol (25.6% increase) |
| Conditions | Calculated from molecular formula (source: Chemsrc, ChemDiv) |
Why This Matters
Higher molecular weight derived from the acetoxy substituent signals altered lipophilicity and a distinct H-bond acceptor/donor profile, which are critical drivers of potency, selectivity, and pharmacokinetics in medicinal chemistry programs [2].
- [1] Molaid. (n.d.). (6-Methylpyridin-2-yl)methyl acetate (CAS 13287-64-4). Retrieved from https://www.molaid.com View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
